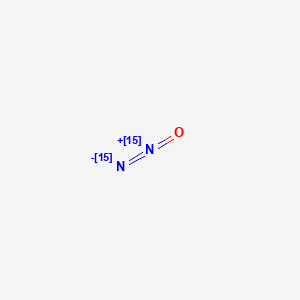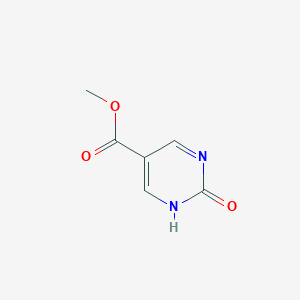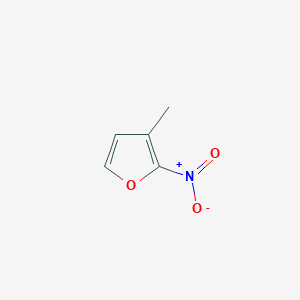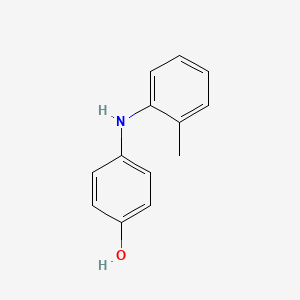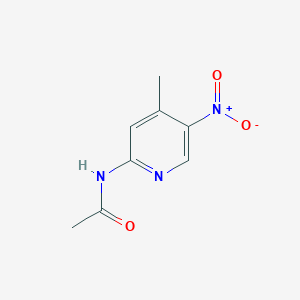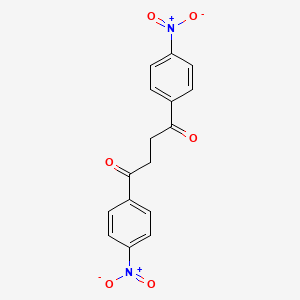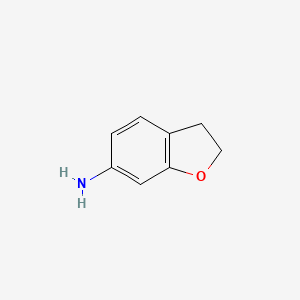
2,3-Dihidrobenzofuran-6-amina
Descripción general
Descripción
2,3-Dihydrobenzofuran-6-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry .
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzofuran-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of microbial infections and cancer
Industry: Utilized in the development of new materials and polymers
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dihydrobenzofuran-6-amine is the Bromo and Extra Terminal domain (BET) family, specifically the second bromodomain (BD2) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . 2,3-Dihydrobenzofuran-6-amine has been developed as a highly potent inhibitor of these domains, with 1000-fold selectivity for BD2 over the first bromodomain (BD1) .
Mode of Action
2,3-Dihydrobenzofuran-6-amine interacts with its targets by inhibiting the BET bromodomains . This inhibition is selective, primarily affecting the second bromodomain (BD2) over the first (BD1) . This selectivity is significant as it allows for the teasing apart of efficacy and toxicity, which is a challenge when dealing with pan-BET inhibitors .
Biochemical Pathways
The inhibition of the bet bromodomains can impact a range of diseases, particularly in oncology and immunoinflammation indications
Pharmacokinetics
The pharmacokinetic properties of 2,3-Dihydrobenzofuran-6-amine have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 2,3-Dihydrobenzofuran-6-amine’s action primarily involve the inhibition of the BET bromodomains . This inhibition can potentially treat a range of diseases, particularly in oncology and immunoinflammation indications . .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydrobenzofuran-6-amine has been investigated for its role in biochemical reactions. It has been found to exhibit potential interactions with active residues of certain pathogens . The binding affinity of 2,3-Dihydrobenzofuran-6-amine derivatives against certain pathogens was found to be significant, suggesting that these compounds can work against a variety of pathogens .
Cellular Effects
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dihydrobenzofuran-6-amine involves its interaction with biomolecules. It has been found to exhibit potential interactions with active residues of certain pathogens . The binding affinity of 2,3-Dihydrobenzofuran-6-amine derivatives against certain pathogens was found to be significant, suggesting that these compounds can work against a variety of pathogens .
Temporal Effects in Laboratory Settings
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Dosage Effects in Animal Models
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Metabolic Pathways
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Transport and Distribution
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Subcellular Localization
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-6-amine can be achieved through several methods. One common approach involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another strategy involves the classical phenol alkylation approach, where the O-alkyl bond is formed .
Industrial Production Methods
Industrial production methods for 2,3-Dihydrobenzofuran-6-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrobenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran-6-amine can be compared with other benzofuran derivatives, such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic properties.
Bergapten: Used in the treatment of skin disorders.
Uniqueness
The uniqueness of 2,3-Dihydrobenzofuran-6-amine lies in its specific structural features and the range of biological activities it exhibits.
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLCRJZSWKJVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494711 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57786-34-2 | |
| Record name | 2,3-Dihydro-6-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57786-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



